Cas no 117465-44-8 (2H-1-Benzopyran-4-amine, 3,4-dihydro-2-phenyl-, trans-(±)-)

2H-1-Benzopyran-4-amine, 3,4-dihydro-2-phenyl-, trans-(±)- structure
117465-44-8 structure
商品名:2H-1-Benzopyran-4-amine, 3,4-dihydro-2-phenyl-, trans-(±)-
CAS番号:117465-44-8
MF:C15H15NO
メガワット:225.286
CID:3657582
PubChem ID:12257924

2H-1-Benzopyran-4-amine, 3,4-dihydro-2-phenyl-, trans-(±)- 化学的及び物理的性質

名前と識別子

    • 2H-1-Benzopyran-4-amine, 3,4-dihydro-2-phenyl-, trans-(±)-
    • (2S,4R)-2-Phenylchroman-4-amine
    • 117465-45-9
    • EN300-655561
    • rac-(2R,4S)-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine
    • 117465-44-8
    • インチ: InChI=1S/C15H15NO/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,13,15H,10,16H2/t13-,15+/m1/s1
    • InChIKey: JYZJYCJGHCCJLZ-HIFRSBDPSA-N

計算された属性

  • せいみつぶんしりょう: 225.115364102Da
  • どういたいしつりょう: 225.115364102Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 249
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 35.3Ų

2H-1-Benzopyran-4-amine, 3,4-dihydro-2-phenyl-, trans-(±)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-655561-0.1g
rac-(2R,4S)-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine
117465-44-8
0.1g
$476.0 2023-03-12
Enamine
EN300-655561-2.5g
rac-(2R,4S)-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine
117465-44-8
2.5g
$1063.0 2023-03-12
Enamine
EN300-655561-0.5g
rac-(2R,4S)-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine
117465-44-8
0.5g
$520.0 2023-03-12
Enamine
EN300-655561-5.0g
rac-(2R,4S)-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine
117465-44-8
5.0g
$1572.0 2023-03-12
Enamine
EN300-655561-0.05g
rac-(2R,4S)-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine
117465-44-8
0.05g
$455.0 2023-03-12
Enamine
EN300-655561-0.25g
rac-(2R,4S)-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine
117465-44-8
0.25g
$498.0 2023-03-12
Enamine
EN300-655561-1.0g
rac-(2R,4S)-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine
117465-44-8
1g
$0.0 2023-06-06
Enamine
EN300-655561-10.0g
rac-(2R,4S)-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine
117465-44-8
10.0g
$2331.0 2023-03-12

2H-1-Benzopyran-4-amine, 3,4-dihydro-2-phenyl-, trans-(±)- 関連文献

2H-1-Benzopyran-4-amine, 3,4-dihydro-2-phenyl-, trans-(±)-に関する追加情報

Comprehensive Overview of 2H-1-Benzopyran-4-amine, 3,4-dihydro-2-phenyl-, trans-(±)- (CAS No. 117465-44-8)

The compound 2H-1-Benzopyran-4-amine, 3,4-dihydro-2-phenyl-, trans-(±)- (CAS No. 117465-44-8) is a chiral benzopyran derivative with significant interest in pharmaceutical and organic chemistry research. Its unique structural features, including the trans-(±)- configuration and the presence of a phenyl group at the 2-position, make it a valuable intermediate for synthesizing bioactive molecules. Researchers often explore its potential in drug discovery, particularly for targeting neurological and cardiovascular conditions, aligning with current trends in precision medicine and small-molecule therapeutics.

In recent years, the demand for chiral building blocks like 3,4-dihydro-2-phenyl-2H-1-benzopyran-4-amine has surged due to their role in asymmetric synthesis. This compound’s racemic form (trans-(±)-) is frequently studied for its stereochemical properties, which are critical in optimizing drug efficacy and reducing side effects. The benzopyran scaffold is also a hotspot in AI-driven drug design, as computational models increasingly predict its interactions with biological targets, such as G-protein-coupled receptors (GPCRs).

From an industrial perspective, CAS 117465-44-8 is often discussed in the context of green chemistry and sustainable synthesis. Innovations in catalytic hydrogenation and enzymatic resolution have improved the yield and enantiomeric purity of this compound, addressing environmental concerns and cost-efficiency—a priority for modern pharmaceutical manufacturers. These advancements resonate with the growing emphasis on ESG (Environmental, Social, and Governance) compliance in chemical production.

Analytical techniques like HPLC, NMR, and X-ray crystallography are essential for characterizing 2H-1-Benzopyran-4-amine derivatives. Their spectral data are widely shared in open-access databases, supporting collaborative research in cheminformatics. This transparency aligns with the FAIR (Findable, Accessible, Interoperable, Reusable) principles, a trending topic in scientific data management.

In summary, 117465-44-8 exemplifies the intersection of traditional organic chemistry and cutting-edge technologies. Its applications span from medicinal chemistry to material science, making it a versatile candidate for future innovations. As the scientific community leans toward multi-target drug discovery and sustainable practices, this compound’s relevance is poised to grow further.

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